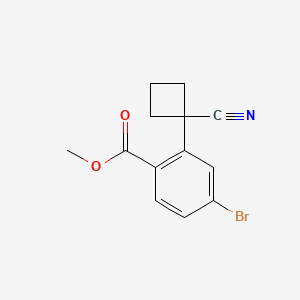![molecular formula C20H23NO13 B13700164 2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)
2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a tetrahydropyran ring system substituted with hydroxymethyl, nitrophenoxy, and methoxycarbonyl groups, making it a versatile candidate for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The starting materials often include a protected sugar derivative and a nitrophenol compound. The key steps in the synthesis may include:
Glycosylation: Formation of the glycosidic bond between the sugar derivative and the nitrophenol.
Protection and Deprotection: Use of protecting groups to selectively react functional groups.
Acetylation: Introduction of acetyl groups to the hydroxyl functionalities.
Methoxycarbonylation: Addition of the methoxycarbonyl group to the sugar ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents.
Substitution: Nucleophilic substitution reactions at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s nitrophenoxy group can be used as a probe for studying enzyme-catalyzed reactions. The hydroxymethyl group can be modified to introduce fluorescent tags for imaging studies.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The nitrophenoxy group can be modified to create prodrugs that release active compounds in specific biological environments.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用机制
The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with molecular targets through its functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxymethyl and methoxycarbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-aminophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with an amino group instead of a nitro group.
(2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-chlorophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the nitrophenoxy group provides unique electronic properties that can be exploited in chemical and biological studies.
属性
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-7,15-18,20,22H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBOWDPMTQHFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
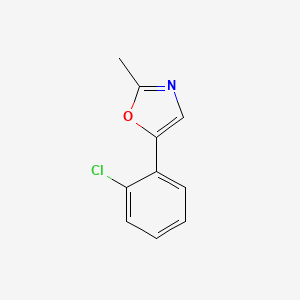
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

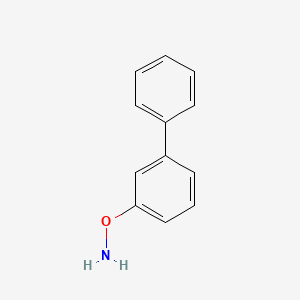
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)

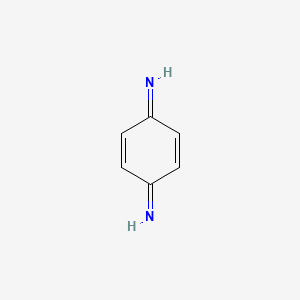
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
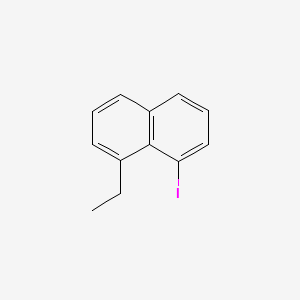
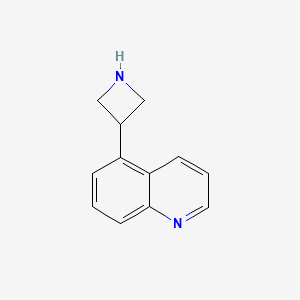
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)
